Lenalidomida, (R)-

Descripción general

Descripción

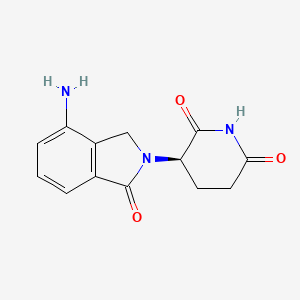

(3R)-3-(4-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a piperidine ring substituted with an isoindole moiety, which is further functionalized with an amino group and a keto group.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mecanismo De Acción

Target of Action

Lenalidomide, also known as ®-3-(4-Amino-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione, primarily targets the E3 ubiquitin ligase complex protein, cereblon . This protein plays a crucial role in the ubiquitin-proteasome system, a critical pathway in cellular protein degradation .

Mode of Action

Lenalidomide modulates the substrate specificity of the cereblon E3 ubiquitin ligase . In multiple myeloma, lenalidomide induces the ubiquitination of two B-cell transcription factors, IKZF1 and IKZF3, by cereblon . This leads to the proteasomal degradation of these transcription factors .

Biochemical Pathways

The degradation of IKZF1 and IKZF3 transcription factors disrupts the normal functioning of B-cells, leading to cell death . This is particularly effective in multiple myeloma cells, where these transcription factors are essential for survival . Additionally, lenalidomide has been shown to increase IL-2 production in T lymphocytes and decrease pro-inflammatory cytokines .

Pharmacokinetics

Oral lenalidomide is rapidly and highly absorbed, with more than 90% of the dose absorbed under fasting conditions . The increase in area under the concentration-time curve (AUC) and maximum concentration (Cmax) is dose-proportional, and interindividual variability in plasma exposure is low to moderate . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours .

Result of Action

The molecular and cellular effects of lenalidomide’s action include the degradation of specific proteins (IKZF1 and IKZF3), leading to cell death in multiple myeloma cells . In addition, lenalidomide has immunomodulatory effects, enhancing the release of interleukin-2 (IL-2) and interferon-γ (IFN-γ) from activated T cells .

Action Environment

The action of lenalidomide can be influenced by various environmental factors. For instance, the presence of food can reduce the AUC by 20% and Cmax by 50% . Renal function is an important factor affecting lenalidomide plasma exposure . Therefore, the starting dose of lenalidomide must be adjusted according to renal function .

Análisis Bioquímico

Biochemical Properties

Lenalidomide is known to interact with a variety of enzymes, proteins, and other biomolecules. It binds to an E3 ubiquitin ligase complex protein, cereblon, modulating its downstream effects . This interaction has been associated with the antitumor and immunomodulatory properties of lenalidomide .

Cellular Effects

Lenalidomide has profound effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis, modulating cytokine production, and altering immune cell responses . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Lenalidomide exerts its effects at the molecular level through several mechanisms. It binds to the cereblon E3 ubiquitin ligase complex, altering its substrate specificity and leading to the proteasomal degradation of specific disease-related proteins . This includes the rapid degradation of several disease-related proteins including IKZF1, IKZF3, and CSNK1A1 .

Temporal Effects in Laboratory Settings

Over time, lenalidomide has been observed to increase the depth of disease response in multiple myeloma, promoting the achievement of minimal residual disease (MRD) negativity with a survival benefit . It has a short half-life (3–4 h) and does not accumulate in plasma upon repeated dosing .

Dosage Effects in Animal Models

In animal models, the effects of lenalidomide vary with different dosages. Studies have shown that lenalidomide exhibits dose-dependent kinetics over the evaluated dosing range . High oral bioavailability of lenalidomide in mice is consistent with oral bioavailability in humans .

Metabolic Pathways

Lenalidomide is involved in several metabolic pathways. Its biotransformation in humans includes chiral inversion, trivial hydroxylation, and slow non-enzymatic hydrolysis . Approximately 82% of an oral dose is excreted as lenalidomide in urine within 24 hours .

Transport and Distribution

Lenalidomide is rapidly and highly absorbed (>90% of dose) under fasting conditions . It distributes into semen but is undetectable 3 days after stopping treatment . Lenalidomide is a weak substrate of P-glycoprotein (P-gp), though it is unclear whether P-gp is solely responsible for lenalidomide transport .

Subcellular Localization

The subcellular localization of lenalidomide is not well defined. It has been suggested that the subcellular distribution of its target protein, CRBN, is critical for the efficacy of lenalidomide-based medications

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(4-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione typically involves multi-step organic reactions. One common approach is to start with a piperidine derivative, which undergoes a series of reactions including amination, cyclization, and oxidation to introduce the isoindole and functional groups.

Amination: The piperidine derivative is treated with an amine source under basic conditions to introduce the amino group.

Cyclization: The intermediate is then subjected to cyclization conditions, often involving a dehydrating agent, to form the isoindole ring.

Oxidation: Finally, the compound is oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the keto group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Análisis De Reacciones Químicas

Types of Reactions

(3R)-3-(4-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to reduce the isoindole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids, aldehydes, or additional keto groups.

Reduction: Formation of alcohols or reduced isoindole derivatives.

Substitution: Formation of N-substituted derivatives with various functional groups.

Comparación Con Compuestos Similares

Similar Compounds

(3R)-3-(4-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione: Unique due to its specific substitution pattern and functional groups.

(3R)-3-(4-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione analogs: Compounds with similar core structures but different substituents, which may exhibit different biological activities or chemical reactivity.

Uniqueness

The uniqueness of (3R)-3-(4-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione lies in its specific combination of functional groups and its potential for diverse applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.

Actividad Biológica

Overview

(3R)-3-(4-Amino-1,3-dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione, commonly referred to as Lenalidomide, is a compound with significant biological activity, particularly in the field of oncology. It is known for its role as an immunomodulatory agent and has been extensively studied for its effects on various cellular pathways. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a piperidine ring that is substituted with an isoindole moiety, which includes an amino group and a keto group. Its IUPAC name is (3R)-3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione. The molecular formula is with a molecular weight of 263.26 g/mol.

Target of Action

Lenalidomide primarily targets the E3 ubiquitin ligase complex protein known as cereblon. This interaction is crucial for its biological effects.

Mode of Action

Lenalidomide modulates the substrate specificity of cereblon, leading to the degradation of specific transcription factors such as IKZF1 and IKZF3. This degradation disrupts normal B-cell function and induces apoptosis in malignant cells, particularly in multiple myeloma.

Biochemical Pathways

The compound influences several biochemical pathways:

- Degradation Pathway : The targeted degradation of IKZF1 and IKZF3 results in altered gene expression profiles that favor apoptosis in cancer cells.

- Immune Modulation : Lenalidomide enhances T-cell and NK cell responses against tumor cells, contributing to its therapeutic efficacy.

Pharmacokinetics

Lenalidomide exhibits favorable pharmacokinetic properties:

- Absorption : It is rapidly absorbed with more than 90% bioavailability when taken orally under fasting conditions.

- Distribution : The compound has a volume of distribution (Vd) of approximately 50 L.

- Metabolism : It undergoes minimal hepatic metabolism, primarily through oxidative pathways.

- Excretion : Renal excretion accounts for about 62% of the administered dose.

Anticancer Activity

Lenalidomide has been extensively studied for its anticancer properties:

- Multiple Myeloma : Clinical trials have demonstrated its effectiveness in treating multiple myeloma, often in combination with dexamethasone.

- Lymphoma : It has shown promise in treating various types of lymphoma due to its ability to enhance immune response and induce apoptosis in malignant cells.

Immunomodulatory Effects

The compound also exhibits immunomodulatory effects:

- T-cell Activation : Lenalidomide activates T-cells and enhances their cytotoxicity against tumor cells.

- Cytokine Production : It increases the production of cytokines such as IL-2 and IFN-gamma, which are vital for immune responses.

Case Studies

- Multiple Myeloma : A study involving patients with relapsed multiple myeloma showed that lenalidomide combined with dexamethasone significantly improved progression-free survival compared to dexamethasone alone .

- Lymphoma Trials : In clinical trials for non-Hodgkin lymphoma, lenalidomide demonstrated higher response rates when used as a single agent or in combination therapies .

Comparative Analysis

| Compound Name | Biological Activity | Mechanism | Clinical Use |

|---|---|---|---|

| Lenalidomide | Anticancer | E3 ligase modulation | Multiple myeloma, lymphoma |

| Thalidomide | Anticancer | Similar E3 ligase modulation | Multiple myeloma |

| Pomalidomide | Anticancer | E3 ligase modulation | Relapsed multiple myeloma |

Propiedades

IUPAC Name |

(3R)-3-(7-amino-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTYRUGSSMKFNF-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC(=O)[C@@H]1N2CC3=C(C2=O)C=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874946-00-6 | |

| Record name | Lenalidomide, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874946006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LENALIDOMIDE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P1N1FSP2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.